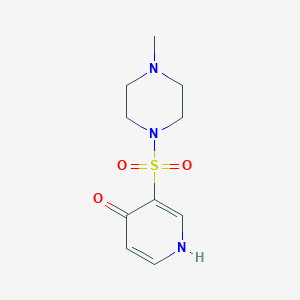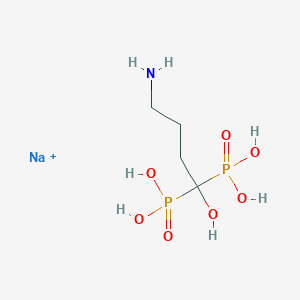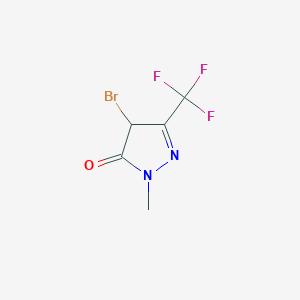
4-bromo-1-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-1-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one is an organic compound with the molecular formula C5H4BrF3N2O It is a heterocyclic compound that contains a pyrazole ring substituted with bromine, methyl, and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-bromo-1-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one involves the reaction of 1-methyl-3-trifluoromethyl-pyrrole-5-carbaldehyde with ammonium bromide under alkaline conditions. The bromination reaction is carried out to obtain the target product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions using similar starting materials and conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-1-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different oxidation states or reduction to form more reduced species.
Addition Reactions: The compound can participate in addition reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can form amino derivatives, while oxidation reactions can form various oxidized species.
Aplicaciones Científicas De Investigación
4-bromo-1-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 4-bromo-1-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole
- 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Uniqueness
4-bromo-1-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one is unique due to its specific substitution pattern and the presence of both bromine and trifluoromethyl groups. This combination of substituents imparts unique chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
1542813-56-8 |
|---|---|
Fórmula molecular |
C5H4BrF3N2O |
Peso molecular |
245.00 g/mol |
Nombre IUPAC |
4-bromo-2-methyl-5-(trifluoromethyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C5H4BrF3N2O/c1-11-4(12)2(6)3(10-11)5(7,8)9/h2H,1H3 |
Clave InChI |
SCJJHLMKNIKQGJ-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C(C(=N1)C(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


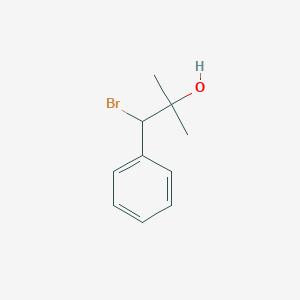


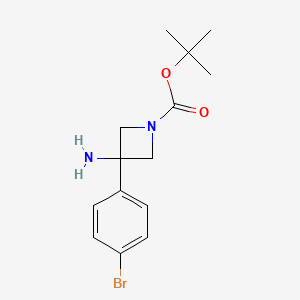


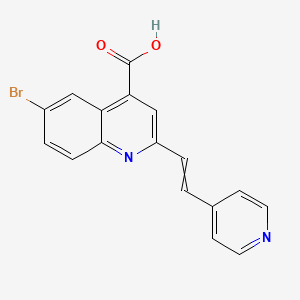
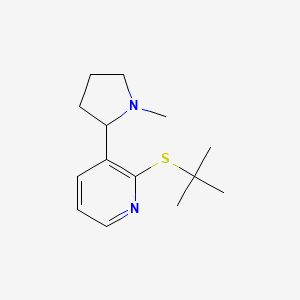
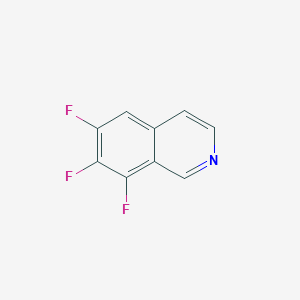

![(1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane;hydrobromide](/img/structure/B11822918.png)

